7-ethoxynaphthalene-2-sulfonyl Chloride

Description

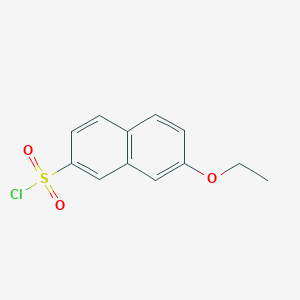

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxynaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBROCIXIVKLWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Reactions of 7 Ethoxynaphthalene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The reaction of 7-ethoxynaphthalene-2-sulfonyl chloride with primary or secondary amines is a fundamental method for synthesizing the corresponding N-substituted naphthalene (B1677914) sulfonamides. cbijournal.com This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, is generally efficient and high-yielding. cbijournal.comnih.gov The nucleophilicity of the amine dictates the reaction rate, with primary amines typically being more reactive than secondary amines due to less steric hindrance. cbijournal.com This method is a cornerstone in medicinal chemistry for the synthesis of compounds with diverse biological activities. nih.govorganic-chemistry.org

The general reaction is as follows:

This compound + R₁R₂NH → 7-Ethoxy-N-(R₁,R₂)-naphthalene-2-sulfonamide + HCl

| Amine Reactant | Product | Base/Solvent |

| Aniline (B41778) | 7-Ethoxy-N-phenylnaphthalene-2-sulfonamide | Pyridine |

| Diethylamine | N,N-Diethyl-7-ethoxynaphthalene-2-sulfonamide | Triethylamine/CH₂Cl₂ |

| Morpholine | 4-((7-Ethoxynaphthalen-2-yl)sulfonyl)morpholine | NaH/DMF/THF |

| Benzylamine | N-Benzyl-7-ethoxynaphthalene-2-sulfonamide | 10% NaOH (aq) |

| N-Silylamines | N-substituted-7-ethoxynaphthalene-2-sulfonamide | Acetonitrile (B52724), reflux |

This table presents potential reactions based on established methods for sulfonamide synthesis. cbijournal.comnih.gov

Analogous to sulfonamide formation, this compound reacts with alcohols or phenols to yield sulfonate esters. magtech.com.cn This transformation is also typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity, and to scavenge the HCl produced. eurjchem.comresearchgate.net The resulting sulfonate esters are themselves valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in further nucleophilic substitution reactions. researchgate.net

The general reaction is as follows:

This compound + R-OH → 7-Ethoxynaphthalene-2-sulfonic acid R-ester + HCl

| Alcohol/Phenol Reactant | Product | Base/Solvent |

| Methanol | Methyl 7-ethoxynaphthalene-2-sulfonate | Pyridine |

| Phenol | Phenyl 7-ethoxynaphthalene-2-sulfonate | DABCO/CH₂Cl₂ |

| 2-Propanol | Isopropyl 7-ethoxynaphthalene-2-sulfonate | Triethylamine |

| 3,5-Dimethylphenol | 3,5-Dimethylphenyl 7-ethoxynaphthalene-2-sulfonate | K₂CO₃/Acetone |

This table illustrates potential sulfonate ester syntheses based on general procedures. eurjchem.comresearchgate.netnih.gov

Radical Reactions Involving Sulfonyl Radicals Derived from Naphthalene Sulfonyl Chlorides

Beyond ionic pathways, aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals (ArSO₂•). magtech.com.cn These radicals are typically generated through the homolytic cleavage of the S-Cl bond, a process that can be initiated by photolysis, radical initiators, or transition metal catalysts. epfl.ch Once formed, the 7-ethoxynaphthalene-2-sulfonyl radical can engage in a variety of transformative reactions, most notably additions to unsaturated systems. researchgate.net

The addition of the 7-ethoxynaphthalene-2-sulfonyl radical to carbon-carbon multiple bonds is a powerful method for forming C-S bonds and introducing the naphthalenesulfonyl group into organic molecules. nih.gov This process involves the attack of the sulfonyl radical on an alkene, alkyne, or heteroaromatic ring to form a carbon-centered radical intermediate. researchgate.netresearchgate.net This intermediate can then be trapped or undergo further reactions, leading to highly functionalized products. nih.govacs.org Copper catalysis is often employed to facilitate these transformations, providing a regioselective pathway for the synthesis of complex molecules. rsc.org

| Unsaturated Substrate | Reaction Type | Product Type |

| Styrene (Alkene) | Intermolecular Addition | β-Sulfonylated Styrene Derivative |

| Phenylacetylene (Alkyne) | Intermolecular Addition | Alkenyl Sulfone |

| Furan (Heteroaromatic) | Radical Sulfonylation | 2-(7-Ethoxynaphthalenesulfonyl)furan |

| 1,6-Enyne | Radical Addition/Cyclization | Sulfonyl-substituted γ-lactam |

This table outlines potential radical sulfonylation reactions. researchgate.netacs.orgacs.orgnih.gov

The initial addition of a sulfonyl radical to an unsaturated system can trigger a cascade of cyclization events, providing a highly efficient strategy for the construction of complex polycyclic structures. researchgate.netnih.gov In these reactions, the carbon-centered radical formed after the initial addition can participate in subsequent intramolecular or intermolecular additions to other unsaturated moieties within the molecule or in solution. acs.org These cascade processes are valued for their atom and step economy, enabling the rapid assembly of intricate molecular architectures from simple precursors. researchgate.netnih.gov For instance, a sulfonyl radical can initiate the cyclization of 1,n-enynes to produce structurally diverse heterocycles. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Sulfonyl Chlorides

In recent years, aryl sulfonyl chlorides have emerged as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions. epfl.ch In these reactions, the entire sulfonyl chloride group can be displaced, effectively using it as a leaving group in a process known as desulfinative coupling. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the naphthalene core. Palladium and nickel are the most common catalysts for these transformations, which offer an alternative to more traditional cross-coupling partners like aryl halides. acs.orgresearchgate.netrsc.org

Aryl sulfonyl chlorides have been shown to participate in a variety of named cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.

Stille Coupling: Reaction with organostannanes. epfl.ch

Negishi Coupling: Reaction with organozinc reagents. epfl.ch

Sonogashira-Hagihara Coupling: Reaction with terminal alkynes to form aryl alkynes. epfl.ch

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / Ligand | 2-Phenyl-7-ethoxynaphthalene |

| Stille | Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | 7-Ethoxy-2-vinylnaphthalene |

| Negishi | Phenylzinc Chloride | NiCl₂(dppe) | 2-Phenyl-7-ethoxynaphthalene |

| Sonogashira | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | 7-Ethoxy-2-(phenylethynyl)naphthalene |

This table provides examples of potential cross-coupling reactions involving this compound, based on the established reactivity of aryl sulfonyl chlorides. epfl.ch

Despite a comprehensive search for scientific literature detailing the chemical reactivity and transformative reactions of this compound, no specific research articles or data could be found pertaining to its use in desulfitative cross-couplings, palladium-catalyzed functionalization reactions, or other strategic transformations in complex synthesis.

The search did identify a patent that describes a method for the synthesis of this compound itself. According to this document, the compound can be prepared from 7-hydroxynaphthalene-2-sulfonic acid sodium salt. The synthesis involves reacting the sodium salt with sodium hydride in dimethylformamide (DMF), followed by treatment with ethyl iodide to form the ethoxy group. The subsequent conversion to the sulfonyl chloride is also outlined. google.com

However, this patent does not provide any examples or discussion of the subsequent chemical reactions of this compound. Specifically, there is no information available in the public domain regarding its:

Desulfitative cross-couplings with various nucleophiles: No studies were found that utilize this compound as a substrate in reactions where the sulfonyl chloride group is displaced by a nucleophile with the extrusion of sulfur dioxide.

Palladium-catalyzed functionalization reactions: The search yielded no results on the use of this compound in palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, where the sulfonyl chloride group would act as a leaving group or directing group.

Other strategic transformations in complex synthesis: No publications were identified that feature this compound as a key intermediate or building block in the synthesis of complex organic molecules.

Due to the complete absence of scientific literature on the specific reactivity of this compound in the requested reaction types, it is not possible to generate the article as per the provided outline. The available information is limited to its synthesis, with no data on its transformative reactions.

Derivatives of 7 Ethoxynaphthalene 2 Sulfonyl Chloride: Design and Synthetic Strategies

Design Principles for Naphthalene (B1677914) Sulfonamide-Based Chemical Entities

The design of novel chemical entities based on the 7-ethoxynaphthalene-2-sulfonamide scaffold is guided by principles that aim to systematically modify the physicochemical and structural properties of the molecule. These modifications are crucial for tailoring the compound for specific chemical applications.

Rational Introduction of Diverse Amine Functional Groups

The reaction of 7-ethoxynaphthalene-2-sulfonyl chloride with a wide array of primary and secondary amines is a fundamental strategy for creating a diverse library of sulfonamide derivatives. The rationale behind introducing various amine functional groups is to modulate key molecular properties such as polarity, lipophilicity, hydrogen bonding capacity, and steric bulk.

The selection of the amine component is a critical aspect of the design process. For instance, the incorporation of aliphatic amines can increase the flexibility and lipophilicity of the resulting sulfonamide. In contrast, the use of aromatic amines can introduce rigidity and potential for π-π stacking interactions. Furthermore, the presence of additional functional groups on the amine, such as hydroxyls, carboxyls, or further amino groups, can be leveraged to fine-tune solubility and provide handles for subsequent chemical modifications.

The electronic properties of the amine also play a significant role. Electron-donating groups on an aromatic amine can increase the electron density on the sulfonamide nitrogen, potentially influencing its chemical reactivity and binding properties. Conversely, electron-withdrawing groups will have the opposite effect. Through the systematic variation of the amine component, a range of derivatives with a broad spectrum of properties can be rationally designed and synthesized.

Exploration of Reactivity with Heterocyclic Amines for Scaffold Diversification

The use of heterocyclic amines in the synthesis of 7-ethoxynaphthalene-2-sulfonamide derivatives offers a powerful avenue for scaffold diversification. Heterocyclic rings introduce unique three-dimensional shapes, defined stereoelectronic properties, and additional sites for molecular interactions, which are often challenging to achieve with simple aliphatic or aromatic amines.

The reaction of this compound with various heterocyclic amines, such as piperidine, morpholine, and piperazine, leads to the formation of novel and structurally complex molecules. atamankimya.comambeed.com Morpholine, with its ether linkage, can impart increased polarity and potential for hydrogen bond acceptance. atamankimya.com Piperazine offers the possibility of further functionalization at the second nitrogen atom, allowing for the construction of more elaborate molecular architectures or for attachment to solid supports. nih.govnih.gov

This strategy of employing heterocyclic amines allows for the exploration of a wider chemical space, leading to the development of naphthalene sulfonamides with diverse and potentially unique chemical properties and applications.

Synthetic Routes to Advanced Naphthalene Sulfonamides and Sulfones

The synthesis of advanced derivatives from this compound relies on well-established and versatile chemical transformations. These methods provide reliable pathways to both naphthalene sulfonamides and naphthalene-derived sulfones.

Direct Condensation and Amidation Methodologies

The most direct and widely employed method for the synthesis of naphthalene sulfonamides from this compound is its reaction with a primary or secondary amine. mdpi.com This condensation reaction, often referred to as sulfonylation, typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.

Commonly used bases include pyridine (B92270), triethylamine (B128534), or an excess of the amine reactant itself. The reaction is generally carried out in a suitable inert solvent, such as dichloromethane, tetrahydrofuran, or acetone, at temperatures ranging from 0 °C to room temperature. chemspider.com The choice of solvent and base can be optimized to ensure high yields and purity of the desired sulfonamide. For feebly basic amines, the reaction may be carried out in pyridine to achieve higher yields. researchgate.netsemanticscholar.org

This direct amidation approach is highly versatile and accommodates a broad range of amine nucleophiles, making it a cornerstone in the synthesis of diverse naphthalene sulfonamide libraries.

Table 1: Illustrative Examples of Direct Condensation for Sulfonamide Synthesis

| Sulfonyl Chloride | Amine | Product |

| This compound | Morpholine | 7-Ethoxy-2-(morpholinosulfonyl)naphthalene |

| This compound | Piperidine | 7-Ethoxy-2-(piperidin-1-ylsulfonyl)naphthalene |

| This compound | N-Methylpiperazine | 7-Ethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)naphthalene |

This table presents hypothetical reaction products based on established chemical principles of sulfonamide synthesis.

Formation of Naphthalene-Derived Sulfones via Specific Coupling Reactions

Beyond sulfonamides, this compound can serve as a precursor for the synthesis of naphthalene-derived sulfones. Sulfones are a class of organosulfur compounds with distinct chemical properties and applications. The formation of a C-S bond is key to their synthesis, which can be achieved through various coupling reactions.

One prominent method is the Suzuki-Miyaura cross-coupling reaction. In this palladium-catalyzed reaction, the sulfonyl chloride can be coupled with an organoboron reagent, such as a boronic acid or its ester, to form a diaryl sulfone. amazonaws.commdpi.com This reaction offers a powerful tool for creating a carbon-sulfur bond between the naphthalene core and another aromatic or vinyl moiety. The reaction typically requires a palladium catalyst, a suitable ligand, and a base. amazonaws.com While sulfonyl chlorides can be challenging substrates for Suzuki-Miyaura coupling, modifications to the reaction conditions have enabled their use. nih.gov

Alternative coupling strategies for the synthesis of sulfones from sulfonyl chlorides include reactions with organometallic reagents like Grignard reagents or organocuprates. These methods provide pathways to alkyl-aryl or diaryl sulfones.

Table 2: Representative Suzuki-Miyaura Coupling for Diaryl Sulfone Synthesis

| Aryl Sulfonyl Chloride | Boronic Acid | Catalyst/Ligand | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 7-Ethoxy-2-(phenylsulfonyl)naphthalene |

| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | 7-Ethoxy-2-((4-methoxyphenyl)sulfonyl)naphthalene |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | 2-((7-Ethoxynaphthalen-2-yl)sulfonyl)thiophene |

This table presents hypothetical reaction products based on established Suzuki-Miyaura coupling methodologies.

Development of Ethoxy-Naphthalene Sulfonyl Derivatives for Targeted Chemical Applications

The derivatives of this compound are not merely synthetic curiosities; they are designed and developed for specific, targeted chemical applications. The ethoxy group and the sulfonamide or sulfone linkage, in concert with the naphthalene core, give rise to molecules with useful properties.

One significant area of application for naphthalene sulfonamide derivatives is in the development of fluorescent probes. nih.govnih.gov The naphthalene moiety is inherently fluorescent, and its photophysical properties can be finely tuned by the substituents attached to it. The sulfonamide group, and the amine it carries, can act as recognition elements for specific analytes or can modulate the electronic properties of the naphthalene ring system, leading to changes in fluorescence intensity or wavelength upon binding to a target. researchgate.net The ethoxy group, being an electron-donating group, can influence the fluorescence quantum yield and emission wavelength. These tailored fluorescent properties make ethoxy-naphthalene sulfonyl derivatives promising candidates for applications in chemical sensing and bioimaging. nih.govnih.gov

Furthermore, the structural motifs present in these derivatives are found in various bioactive compounds. The sulfonamide linkage is a well-known pharmacophore, and the naphthalene core is present in numerous biologically active molecules. nih.gov Consequently, derivatives of this compound are often synthesized as part of discovery programs for new therapeutic agents or as tools for chemical biology research.

Applications of 7 Ethoxynaphthalene 2 Sulfonyl Chloride As a Chemical Building Block

Integration into Medicinal Chemistry Research Platforms

The sulfonyl chloride moiety of 7-ethoxynaphthalene-2-sulfonyl chloride is highly reactive towards nucleophiles, particularly amines, making it an excellent starting material for the synthesis of sulfonamides. researchgate.net This reactivity is extensively exploited in medicinal chemistry to generate libraries of compounds for drug discovery programs.

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The reaction of this compound with various primary or secondary amines leads to the formation of diverse sulfonamide scaffolds. nih.gov These scaffolds can then be further modified to optimize their pharmacological properties. The general synthesis of sulfonamides from sulfonyl chlorides involves the reaction of the sulfonyl chloride with an amine in the presence of a base. nih.gov

The naphthalene (B1677914) ring system, with its extended aromaticity, provides a rigid scaffold that can be strategically functionalized to interact with biological targets. The ethoxy group at the 7-position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Table 1: Examples of Bioactive Sulfonamide Scaffolds Derived from Sulfonyl Chlorides

| Sulfonyl Chloride Precursor | Resulting Sulfonamide Scaffold | Potential Biological Activity |

| Quinoxaline sulfonyl chloride | Quinoxaline sulfonamides | Antibacterial, Anti-inflammatory |

| 2-Azabicycloalkane derived sulfonyl chlorides | Chiral bicyclic sulfonamides | Cytotoxic (Anticancer) |

This table is illustrative and provides examples of how different sulfonyl chlorides are used to create bioactive sulfonamides. nih.govmdpi.com

Beyond simple sulfonamides, this compound can be incorporated into more complex molecular architectures. Its utility as a building block allows for the construction of intricate molecules designed to interact with specific biological targets with high affinity and selectivity. The synthesis of such complex molecules often involves multi-step reaction sequences where the sulfonyl chloride functionality is introduced at a key step to build a crucial part of the final structure. nih.gov

The development of novel therapeutic agents often relies on the ability to synthesize complex and diverse chemical structures. The reactivity of the sulfonyl chloride group allows for its conjugation to various molecular fragments, enabling the exploration of a wide chemical space in the search for new drugs. nih.gov

Utilization in Chemical Probe and Biosensor Development

The unique photophysical properties of the naphthalene core make this compound an attractive starting material for the development of fluorescent chemical probes and biosensors.

Naphthalene derivatives are known for their fluorescent properties, and this characteristic can be harnessed to create probes that signal the presence of specific analytes. mdpi.com By reacting this compound with molecules that can recognize a target of interest, fluorescent probes can be designed to "turn on" or "turn off" their fluorescence upon binding. rsc.org This change in fluorescence provides a detectable signal for the presence of the analyte.

Researchers have designed and synthesized various naphthalene-based fluorescent probes for the detection of biologically important species such as metal ions, anions, and reactive oxygen species. mdpi.comresearchgate.net For example, a naphthalene-based fluorescent probe was developed for the highly selective detection of cysteine, an important amino acid, with applications in bioimaging. rsc.org

Table 2: Characteristics of Naphthalene-Based Fluorescent Probes

| Probe Name | Target Analyte | Detection Mechanism | Key Features |

| BTNA | Cysteine (Cys) | Photoinduced electron transfer (PET) and conjugated addition/cyclization | Large Stokes shift, high selectivity, low detection limit |

| MNDA | Glutathione (GSH) | Reaction with biothiols | Two-photon microscopy capability |

| L | Sulfite/Bisulfite ions | Knoevenagel reaction | High sensitivity and selectivity, visible color change |

This table showcases examples of fluorescent probes based on the naphthalene scaffold and their key characteristics. rsc.orgnih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful strategy for studying enzyme function and identifying new drug targets. Activity-based probes (ABPs) are designed to covalently modify the active site of a specific enzyme or class of enzymes. nih.gov The sulfonyl chloride group of this compound can act as a reactive "warhead" in an ABP.

By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the this compound scaffold, researchers can create probes to label and identify target proteins. For instance, sulfonyl fluoride (B91410) probes, which are structurally related to sulfonyl chlorides, have been developed to covalently engage specific residues in proteins, aiding in the discovery of modulators for targets like cereblon. rsc.org This approach allows for the investigation of enzyme activity in complex biological systems and can facilitate the discovery of novel enzyme inhibitors. nih.gov

Potential Contributions to Materials Science and Polymer Chemistry

The reactivity of the sulfonyl chloride group also presents opportunities for the use of this compound in materials science and polymer chemistry. Sulfonyl chlorides can be used to modify the surface of materials or to be incorporated into polymer backbones.

For example, in the synthesis of specialized polymers, sulfonyl chloride groups can be introduced and subsequently hydrolyzed to sulfonic acid groups. This process can be used to create proton-exchange membranes for fuel cells, where the sulfonic acid groups facilitate proton transport. rsc.org While direct examples involving this compound in this specific application are not prevalent in the searched literature, the underlying chemistry suggests its potential for creating functional polymers with tailored properties. The naphthalene unit could impart desirable thermal or mechanical properties to the resulting polymer.

Incorporation into Functional Organic Electronic Materials

In the field of organic electronics, naphthalene and its derivatives, particularly naphthalene diimides, are recognized for their excellent electron-accepting properties and are used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These materials often feature extended π-conjugated systems to facilitate charge transport.

However, the direct incorporation of this compound or its immediate derivatives into functional organic electronic materials is not a well-documented area of research. The presence of the sulfonyl chloride group would necessitate further chemical modification to integrate it into a polymer backbone or a small molecule semiconductor. For instance, it could be envisioned that conversion to a sulfonamide or another functional group could precede polymerization.

Research in this area has more prominently featured other naphthalene-based building blocks. For example, studies have detailed the synthesis and properties of conjugated polymers based on 2,3-dialkoxynaphthalene and naphthalene diimide for use as p-type and n-type semiconductors, respectively. These polymers have shown tunable optoelectronic properties and good performance in electronic devices.

Table 2: Comparison of Naphthalene-Based Monomers in Organic Electronics

| Monomer | Type of Semiconductor | Resulting Polymer Properties | Documented Application |

| 2,3-Dialkoxynaphthalene Derivatives | p-type | Good solubility, film-forming ability, and thermal stability | Organic Solar Cells |

| Naphthalene Diimide Derivatives | n-type | High electron mobility, tunable absorption | Organic Field-Effect Transistors, Organic Photovoltaics |

| This compound | - | Not Reported | Not Reported |

The lack of specific data for this compound in this context suggests that it is either not a primary building block of interest for researchers in this field, or that such research is not yet in the public domain.

Mechanistic Investigations of Reactions Involving 7 Ethoxynaphthalene 2 Sulfonyl Chloride

Elucidation of Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides, including 7-ethoxynaphthalene-2-sulfonyl chloride, is a cornerstone of their chemistry. The precise mechanism can vary depending on the nucleophile, solvent, and the steric and electronic properties of the aromatic ring. Generally, two primary pathways are considered: a concerted SN2-like mechanism and a stepwise addition-elimination (A-E) mechanism.

In the concerted SN2 mechanism, the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously through a single transition state. This pathway is often associated with inversion of configuration at the sulfur center.

Alternatively, the addition-elimination (A-E) mechanism involves the initial attack of the nucleophile to form a transient, trigonal-bipyramidal intermediate, often referred to as a sulfurane. mdpi.com This intermediate then collapses by expelling the chloride ion to yield the final product. Distinguishing between these two pathways can be challenging, as the sulfurane intermediate is typically highly unstable and has not been experimentally detected in many cases. mdpi.com Computational studies on benzenesulfonyl chloride suggest that for identity exchange reactions, such as chloride-for-chloride, the process is synchronous and follows an SN2 pathway. mdpi.com

The reactivity in these substitutions is significantly influenced by the substituents on the aromatic ring. For many amines reacting with arenesulfonyl chlorides, the reaction kinetics can show complex dependencies, sometimes indicating third-order processes, particularly at high pH. iupac.org The bulky 7-ethoxynaphthalene group in the target compound likely introduces significant steric hindrance around the sulfonyl group, which could influence the preferred reaction pathway and rate. Furthermore, in specific contexts, such as reactions with Grignard reagents on substituted naphthalenes, a chelation-assisted conjugate addition–elimination process can occur, where the Grignard reagent interacts with an adjacent group, facilitating the displacement of a methoxy (B1213986) group activated by the sulfonyl substituent. rsc.org

Pathways of Sulfonyl Radical Generation and Propagation

Beyond ionic pathways, this compound can serve as a precursor to the 7-ethoxynaphthalene-2-sulfonyl radical. These highly reactive intermediates are valuable in carbon-sulfur bond formation. A prominent method for their generation is through photoredox catalysis. nih.govcam.ac.uk This process avoids the use of stoichiometric oxidants or reductants. rsc.org

The general mechanism for photoredox generation involves the following key steps:

Photoexcitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*). researchgate.net

Single-Electron Transfer (SET): The excited photocatalyst (PC*) can then engage in a single-electron transfer with the sulfonyl chloride. Depending on the redox potential of the catalyst, this can occur via an oxidative or reductive quenching cycle. In a reductive quenching cycle, an electron donor reduces the excited photocatalyst, which then transfers an electron to the sulfonyl chloride. In an oxidative quenching cycle, the excited catalyst directly oxidizes a donor and is subsequently reduced, or it may directly reduce the sulfonyl chloride.

Radical Formation: Upon accepting an electron, the sulfonyl chloride undergoes dissociative electron transfer, cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical (ArSO₂•).

Radical Propagation: The generated sulfonyl radical can then add to an unsaturated partner, such as an electron-deficient olefin. nih.govcam.ac.ukresearchgate.net The resulting carbon-centered radical can then be further reduced and protonated to complete the reaction, regenerating the ground-state photocatalyst.

The table below summarizes typical components and conditions used in the photoredox generation of sulfonyl radicals from various precursors, which are applicable to this compound. cam.ac.ukresearchgate.net

| Component | Example | Role | Citation |

| Photocatalyst | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | Absorbs light and facilitates SET | cam.ac.uk |

| Light Source | Blue LEDs (e.g., 420 nm) | Excites the photocatalyst | cam.ac.uk |

| Radical Trap | Electron-deficient olefins (e.g., ethyl acrylate) | Reacts with the sulfonyl radical | researchgate.net |

| Additive | 4-(Dimethylamino)pyridine (DMAP) | Can act as a co-catalyst or base | cam.ac.ukresearchgate.net |

| Solvent | Acetonitrile (B52724) (MeCN) | Dissolves reactants | researchgate.net |

This pathway provides a mild and efficient route to sulfonylated products that are common in pharmaceutical and agrochemical agents. cam.ac.ukresearchgate.net

Detailed Catalytic Cycles in Transition Metal-Mediated Transformations

Arenesulfonyl chlorides are versatile reagents in transition metal-catalyzed cross-coupling reactions, where they can serve as sources of an aryl or sulfonyl moiety. researchgate.net While specific studies on this compound are limited, plausible catalytic cycles can be constructed based on established reactivity for other arylsulfonyl chlorides, particularly in copper- and nickel-catalyzed systems. researchgate.net

A generalized catalytic cycle for a desulfonylative cross-coupling reaction, for instance, a Suzuki-type coupling with an organoboron reagent (R-B(OR)₂), is depicted below. This type of reaction typically involves a Ni(0) catalyst.

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent metal center, such as Ni(0), to form a Ni(II) intermediate. This step involves the cleavage of the C-S bond rather than the S-Cl bond, leading to the extrusion of sulfur dioxide (SO₂).

Transmetalation: The organoboron reagent then undergoes transmetalation with the Ni(II) complex. A base is typically required to activate the boron reagent, forming an "ate" complex which facilitates the transfer of the organic group (R) to the nickel center and displaces the sulfinate ligand.

Reductive Elimination: The final step is the reductive elimination from the resulting diorganonickel(II) complex. This step forms the new carbon-carbon bond of the product (7-ethoxynaphthyl-R) and regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.

This desulfonylative pathway represents a powerful method for C-C bond formation, utilizing the sulfonyl chloride group as a leaving group. Other transition metal-catalyzed reactions include C-S bond formation, where the arylsulfonyl chloride acts as a sulfur source. researchgate.net

Kinetic and Thermodynamic Analysis of Reactivity Profiles

A quantitative understanding of the reactivity of this compound requires detailed kinetic and thermodynamic analysis. Such studies provide insights into reaction rates, activation barriers, and the stability of intermediates and transition states, which are crucial for optimizing reaction conditions and elucidating mechanisms.

Kinetic studies often involve monitoring the disappearance of reactants or the appearance of products over time under various conditions (e.g., changing concentrations, temperature, or pH). For nucleophilic substitution reactions of arenesulfonyl chlorides, kinetic data can help distinguish between SN2 and A-E mechanisms. For example, the observation of a third-order rate law in reactions with amines (first order in sulfonyl chloride, second order in amine) provides strong evidence for a more complex mechanism than a simple bimolecular collision. iupac.org

While specific kinetic and thermodynamic parameters for this compound are not widely published, data from related compounds offer valuable comparisons. For instance, kinetic studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have revealed counterintuitive accelerations by ortho-alkyl groups, attributed to the enforcement of a more reactive conformation through hydrogen bonding. mdpi.com

The table below presents hypothetical comparative data to illustrate how substituents might influence reactivity profiles.

| Compound | Relative Rate of Hydrolysis (krel) | Activation Energy (Ea) | Rationale |

| Benzenesulfonyl Chloride | 1.0 | Reference | Unsubstituted baseline. |

| p-Toluenesulfonyl Chloride | 0.6 | Slightly Higher | Electron-donating methyl group deactivates the sulfonyl group toward nucleophilic attack. |

| p-Nitrobenzenesulfonyl Chloride | 35 | Lower | Electron-withdrawing nitro group strongly activates the sulfonyl group. |

| This compound | ~0.5 (Estimated) | Likely Higher | The electron-donating ethoxy group and bulky, electron-rich naphthyl system likely decrease electrophilicity at the sulfur center. |

These analyses are fundamental to predicting the behavior of this compound in complex chemical systems and for designing new synthetic methodologies.

Computational and Theoretical Studies on 7 Ethoxynaphthalene 2 Sulfonyl Chloride and Its Derivatives

Molecular Modeling of Reactivity, Conformation, and Intermolecular Interactions

Molecular modeling serves as a powerful tool to elucidate the three-dimensional structure, reactivity, and interaction patterns of 7-ethoxynaphthalene-2-sulfonyl chloride. The reactivity of the sulfonyl chloride group is a key feature of this molecule. The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is fundamental to its use in synthesis, particularly for the preparation of sulfonamides and sulfonates. Computational models can map the electrostatic potential surface of the molecule, visually representing the electron-rich and electron-deficient regions that govern its reactive sites.

Intermolecular interactions are crucial for understanding the properties of materials derived from this compound in the solid state and in solution. These non-covalent interactions include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic solvents or other suitable molecules). In the solid state, π-π stacking interactions between the naphthalene (B1677914) rings of adjacent molecules are expected to play a significant role in the crystal packing. rsc.org Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov For derivatives, such as sulfonamides, hydrogen bonding between the N-H of the sulfonamide and an acceptor atom can be a dominant intermolecular force. ekb.eg

| Interaction Type | Description | Estimated Relative Strength |

|---|---|---|

| π-π Stacking | Interaction between the aromatic naphthalene rings of adjacent molecules. | Moderate |

| Dipole-Dipole | Interaction between the permanent dipoles of the sulfonyl chloride and ethoxy groups. | Moderate |

| Van der Waals | General attractive forces between molecules. | Weak |

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable data on its molecular orbitals, charge distribution, and spectroscopic characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, electronic transitions can be calculated to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The calculated nuclear magnetic resonance (NMR) chemical shifts can also be a valuable tool for structure elucidation. dntb.gov.ua

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 4.2 D |

| Major IR Absorption (S=O stretch) | ~1370 cm⁻¹ (asymmetric), ~1170 cm⁻¹ (symmetric) |

| Predicted ¹³C NMR Chemical Shift (C-SO₂Cl) | ~140 ppm |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. For derivatives of this compound, QSAR can be a powerful tool in the design of new molecules with enhanced or specific activities, such as therapeutic agents or pesticides. nih.gov

A QSAR study begins with a dataset of compounds for which the activity of interest has been measured. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. bldpharm.com

For sulfonamide derivatives of this compound, relevant descriptors might include the octanol-water partition coefficient (logP), molecular weight, molar refractivity, and various topological and electronic descriptors. nih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing for the prioritization of candidates for synthesis and testing. researchgate.net

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Size, H-bonding capacity |

| Topological | Wiener Index, Balaban Index | Molecular branching and shape |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, Polarizability |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties |

Advanced Computational Methods for Ligand Design and Optimization of Derived Molecules

The this compound scaffold can be used as a starting point for the design of ligands that bind to specific biological targets, such as enzymes or receptors. Advanced computational methods play a crucial role in this process of ligand design and optimization. Structure-based drug design, for instance, utilizes the three-dimensional structure of the target protein to design molecules that fit into the binding site with high affinity and selectivity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can be used to screen a virtual library of derivatives of this compound to identify those that are most likely to bind to the target. The docking results provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, which can guide the optimization of the ligand's structure. nih.gov

Once a promising lead compound is identified, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the binding process and can be used to calculate the binding free energy, a more accurate measure of binding affinity. ekb.eg These advanced computational techniques, combined with medicinal chemistry expertise, can significantly accelerate the development of novel therapeutic agents based on the this compound framework.

Advanced Spectroscopic and Analytical Characterization of 7 Ethoxynaphthalene 2 Sulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including derivatives of 7-ethoxynaphthalene-2-sulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the protons of the ethoxy group are expected to appear as a characteristic triplet and quartet in the upfield region. The aromatic protons on the naphthalene (B1677914) ring system will resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being dictated by the positions of the ethoxy and sulfonyl chloride substituents. pdx.edu The proton ortho to the sulfonyl chloride group is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing effect of the -SO₂Cl group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms directly attached to the electronegative oxygen and sulfonyl groups will appear at lower fields. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures like 2-ethoxynaphthalene (B165321) and 2-naphthalenesulfonyl chloride. Actual values may vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy -CH₃ | ~1.5 (triplet) | ~15 |

| Ethoxy -CH₂- | ~4.2 (quartet) | ~64 |

| Naphthalene Aromatic C-H | 7.2 - 8.5 (multiplets) | 105 - 140 |

| Naphthalene Quaternary C | N/A | 120 - 160 |

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. HRMS provides an exact mass measurement, typically with an accuracy of less than 5 ppm, which allows for the unambiguous confirmation of the molecular formula (C₁₂H₁₁ClO₃S). nih.gov The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³³S:³⁴S ≈ 95:0.75:4.2) further aids in confirming the presence of these elements in the molecule.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion. This provides valuable structural information that corroborates NMR data. For this compound, common fragmentation pathways would likely involve the cleavage of the sulfonyl chloride group or the ethoxy substituent. The analysis of these fragmentation patterns is crucial for identifying unknown derivatives or impurities. nih.gov

Table 2: Key HRMS Data and Expected Fragmentation for this compound

| Parameter | Value / Description |

| Molecular Formula | C₁₂H₁₁ClO₃S |

| Monoisotopic Mass | 270.0117 Da |

| Key Isotopic Peaks | [M]+ at m/z 270.0117, [M+2]+ at m/z 271.9994 (due to ³⁴S and ¹³C), [M+2]+ at m/z 272.0088 (due to ³⁷Cl) |

| Predicted Major Fragment | [M - Cl]+ |

| Predicted Major Fragment | [M - SO₂Cl]+ |

| Predicted Major Fragment | [M - OCH₂CH₃]+ |

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound derivatives and for separating components from reaction mixtures. bldpharm.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing these non-volatile compounds. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, these techniques can effectively separate the target compound from starting materials, by-products, and other impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. thieme-connect.de

Gas Chromatography (GC) can be used for more volatile derivatives or after a suitable derivatization step to increase volatility. GC analysis provides information on purity and can detect the presence of residual solvents.

Table 3: Application of Chromatographic Techniques for Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase / Conditions | Primary Application |

| HPLC / UPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | Purity assessment, reaction monitoring, separation of derivatives |

| GC | Polysiloxane-based (e.g., DB-5) | Inert carrier gas (He, N₂), Temperature Program | Analysis of volatile impurities or derivatives |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a three-dimensional model of the molecule can be generated. This model reveals precise bond lengths, bond angles, and torsional angles. researchgate.net

Table 4: Example Crystallographic Data for a Related Diethoxynaphthalene Derivative Data from (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone]. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.74560 (14) |

| b (Å) | 24.4234 (4) |

| c (Å) | 13.0590 (2) |

| β (°) | 101.6109 (9) |

| Volume (ų) | 2419.86 (8) |

Advanced Spectroscopic Methods for Electronic and Photophysical Properties (e.g., UV-Vis, Fluorescence Spectroscopy for derived probes)

The this compound moiety is a valuable building block for creating fluorescent probes. nih.gov The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines, allowing for the covalent attachment of the fluorescent naphthalenic core to other molecules of interest. The resulting sulfonamide derivatives often exhibit interesting photophysical properties. researchgate.net

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic absorption properties of these derivatives. It provides information on the wavelengths of light the molecule absorbs, characterized by the absorption maximum (λmax). nih.gov

Fluorescence Spectroscopy is employed to characterize the emission properties. A molecule is excited at a specific wavelength (typically near its λmax), and the resulting emission spectrum is recorded, revealing the emission maximum (λem). Key parameters such as the Stokes shift (the difference between λem and λmax) and the fluorescence quantum yield are determined to evaluate the probe's efficiency as a light emitter. mdpi.com These properties are highly sensitive to the molecular structure and the local environment, forming the basis for the use of these compounds as chemical sensors. nih.gov

Table 5: Example Photophysical Properties for a Naphthalene-Derived Fluorescent Probe Illustrative data based on published naphthalene-based systems. mdpi.com

| Probe Derivative | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Solvent |

| Naphthalene-Sulfonamide Probe | ~343 | ~462 | ~119 | Methanol |

| Probe + Analyte Complex | ~343 | ~538 | ~195 | Methanol |

Future Research Directions and Emerging Trends in 7 Ethoxynaphthalene 2 Sulfonyl Chloride Chemistry

Development of More Sustainable and Efficient Synthesis Strategies

Future research will likely focus on developing greener synthetic routes to 7-ethoxynaphthalene-2-sulfonyl chloride and its derivatives. Traditional methods often rely on harsh reagents like chlorosulfuric acid. A promising trend is the move towards oxidative chlorination methods that can start from more benign precursors like thiols. Recent studies have demonstrated the synthesis of sulfonamides from thiols via in-situ generation of sulfonyl chlorides using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents such as water, ethanol, or deep eutectic solvents (DES). researchgate.netrsc.org Adapting such one-pot, milder strategies could significantly reduce the environmental footprint associated with the production of aryl sulfonyl chlorides.

Discovery of Novel Reaction Methodologies for Diverse Functionalization

Expanding the synthetic utility of this compound beyond classical sulfonylation reactions is a major area for future exploration. Research is emerging on novel transformations of sulfonyl chlorides. For example, visible-light-induced reactions using sulfonyl chlorides to generate sulfonyl radicals have become a powerful tool for the sulfonylation of alkenes and alkynes. researchgate.net This approach, often facilitated by the formation of an electron donor-acceptor (EDA) complex, allows for the creation of complex sulfonyl-containing compounds under mild, photocatalyst-free conditions. researchgate.net Applying such methodologies to this compound could unlock new pathways to previously inaccessible derivatives.

Expansion into New Application Areas within Chemical Biology and Advanced Materials

The unique combination of a naphthalene (B1677914) scaffold and a reactive sulfonyl chloride group makes this molecule an attractive candidate for new applications. In chemical biology, the naphthalene core is related to naphthoquinones, a class of compounds known for their diverse biological activities, including interacting with regulatory proteins and cell signaling pathways. nih.gov Future work could involve converting this compound into novel probes or modulators of biological systems. In materials science, the rigid and aromatic nature of the naphthalene unit can be exploited in the design of novel organic electronic materials, such as those used in OLEDs, or as a building block for advanced polymers with specific optical or thermal properties. bldpharm.com

Computational Design and Predictive Modeling of Novel this compound-Derived Molecules

As computational power increases, the in-silico design of molecules with desired properties is becoming an indispensable tool in chemical research. Future efforts will likely involve using computational chemistry and predictive modeling to design novel derivatives of this compound. By simulating properties such as binding affinity to biological targets, electronic properties for materials applications, or reaction outcomes, researchers can prioritize synthetic targets, thereby saving time and resources. This predictive approach can accelerate the discovery of new drug candidates, fluorescent probes, or high-performance materials based on this versatile scaffold.

Integration into Multi-Component Reaction Systems for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green and efficient chemistry. semanticscholar.orgrsc.org Integrating sulfonyl chlorides like this compound into MCRs is a promising future direction. For example, a reaction could be designed where the sulfonyl chloride reacts with an in-situ generated intermediate from two other components, rapidly building molecular complexity. The use of unconventional solvents like ionic liquids has been shown to enhance the efficiency of MCRs, and exploring such systems could provide a robust platform for creating diverse libraries of complex molecules from this building block. semanticscholar.org

Q & A

Q. What are the optimal synthetic routes for preparing 7-ethoxynaphthalene-2-sulfonyl chloride, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via sulfonation of naphthalene derivatives followed by ethoxylation and chlorination. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .

- Ethoxylation : Introduce the ethoxy group using sodium ethoxide in anhydrous conditions to prevent hydrolysis .

- Chlorination : React with thionyl chloride (SOCl₂) in dry dichloromethane, monitored by TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

- Efficiency Monitoring : Track reaction progress via FT-IR (disappearance of -SO₃H at 1180 cm⁻¹) and NMR (appearance of sulfonyl chloride proton environments at δ 8.5–9.0 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccants like silica gel must be used in storage containers .

- Handling : Use gloves, fume hoods, and PPE to avoid dermal/ocular exposure. In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity Assessment : HPLC with a C18 column (acetonitrile:water 70:30) to confirm >95% purity .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm), ethoxy group (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂), and sulfonyl chloride (δ 3.8 ppm) .

- Mass Spectrometry : ESI-MS expected m/z 270.7 [M+H]⁺ .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Conflicting reactivity reports (e.g., variable yields with amines) may arise from moisture sensitivity or steric hindrance. Systematic approaches include:

- Controlled Kinetic Studies : Compare reaction rates in anhydrous vs. humid conditions using in situ IR spectroscopy .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to assess steric effects of the ethoxy group on transition states .

- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., sulfonic acids) and optimize solvent systems (e.g., switch from THF to DMF) .

Q. What strategies minimize byproducts during the synthesis of sulfonamide derivatives from this compound?

- Methodological Answer : Byproducts like sulfonic acids or disulfones form due to competing hydrolysis or over-reactivity. Mitigation strategies:

- Low-Temperature Reactions : Conduct substitutions at –10°C to slow hydrolysis .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency .

- Workup Protocols : Quench excess reagent with ice-cold sodium bicarbonate and extract with ethyl acetate to isolate sulfonamides .

Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (λmax 280 nm) at timed intervals .

- Activation Energy Calculation : Use Arrhenius plots from data collected at 25°C, 40°C, and 60°C .

- Degradation Product Analysis : Identify sulfonic acid derivatives via LC-MS/MS and compare with synthetic standards .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing yield variations in multi-step syntheses of this compound?

- Methodological Answer :

- ANOVA Testing : Compare yields across reaction batches to identify significant variables (e.g., temperature, catalyst loading) .

- Error Propagation Analysis : Calculate uncertainties in final yield using standard deviations from intermediate steps .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like molar ratios and reaction times .

Q. How should researchers validate the reproducibility of spectroscopic data for this compound across different laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.